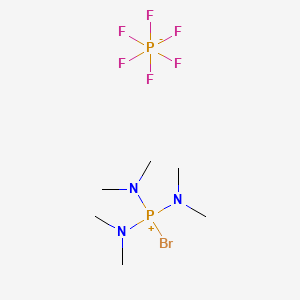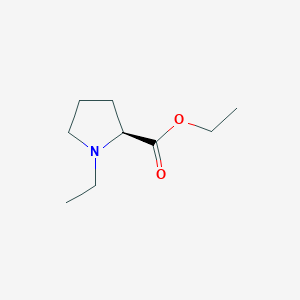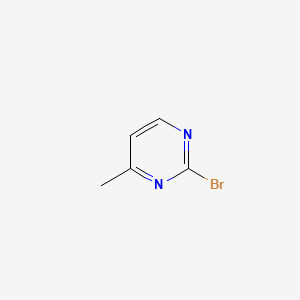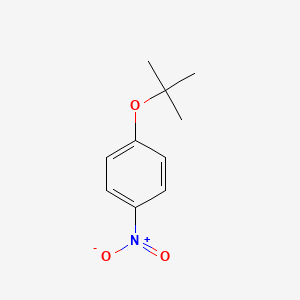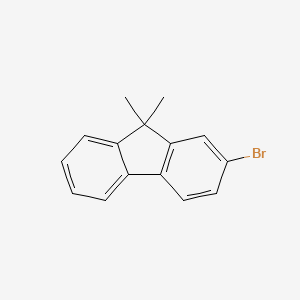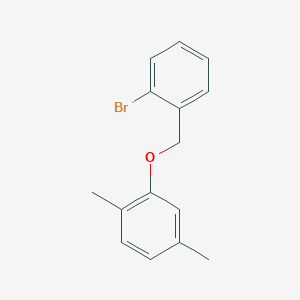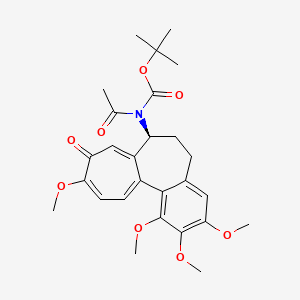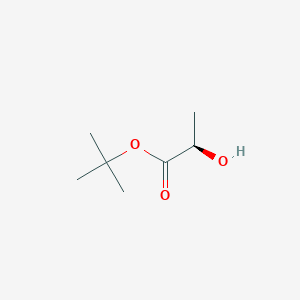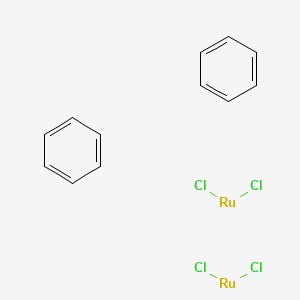
Bis(benzol)ruthenium(II)-chlorid-Dimer
Übersicht
Beschreibung
Benzeneruthenium(II) chloride dimer, also known as bis(benzene)tetrachlorodiruthenium, is a coordination compound with the molecular formula ( \text{Ru}_2(\text{C}_6\text{H}_6)_2\text{Cl}_4 ) and a molecular weight of 500.18 g/mol . This compound is characterized by its dimeric structure, which consists of two ruthenium atoms each coordinated to a benzene ring and two chloride ions. It is known for its unique catalytic properties and is widely used in organic synthesis and catalysis .
Wissenschaftliche Forschungsanwendungen
Benzeneruthenium(II) chloride dimer has a wide range of scientific research applications, including:
Medicinal Chemistry: Employed in the development of pharmaceuticals and biologically active compounds through the synthesis of key intermediates and building blocks.
Fine Chemicals Manufacturing: Utilized in the production of specialty chemicals, agrochemicals, and fragrances by enabling selective and efficient chemical transformations.
Wirkmechanismus
Target of Action
It is known to act as a catalyst for s_nar reactions of fluoroarenes and cyclic amines .
Mode of Action
Benzeneruthenium(II) chloride dimer interacts with its targets through a catalytic process. It facilitates S_NAr reactions of fluoroarenes and cyclic amines . The compound can also react with Lewis bases to give monometallic adducts .
Biochemical Pathways
Its role as a catalyst suggests it may influence a variety of chemical reactions and pathways, particularly those involving fluoroarenes and cyclic amines .
Result of Action
The molecular and cellular effects of Benzeneruthenium(II) chloride dimer’s action are largely dependent on the specific reactions it catalyzes. In general, it facilitates the reactions of fluoroarenes and cyclic amines, potentially leading to the formation of new compounds .
Biochemische Analyse
Biochemical Properties
Benzeneruthenium(II) chloride dimer plays a crucial role in various biochemical reactions. It acts as a catalyst in hydrosilylation reactions and the hydrogenation of β-keto esters . In biochemical contexts, benzeneruthenium(II) chloride dimer interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between benzeneruthenium(II) chloride dimer and cytochrome P450 involves coordination to the heme iron center, leading to modulation of the enzyme’s activity. Additionally, benzeneruthenium(II) chloride dimer can interact with proteins and other biomolecules through coordination bonds, influencing their structure and function .
Cellular Effects
Benzeneruthenium(II) chloride dimer has been shown to affect various types of cells and cellular processes. In cancer cells, benzeneruthenium(II) chloride dimer can induce apoptosis by disrupting mitochondrial function and activating caspase pathways. This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. In normal cells, benzeneruthenium(II) chloride dimer can modulate oxidative stress responses and enhance the expression of antioxidant enzymes .
Molecular Mechanism
The molecular mechanism of action of benzeneruthenium(II) chloride dimer involves several key interactions at the molecular level. Benzeneruthenium(II) chloride dimer binds to biomolecules through coordination bonds, leading to enzyme inhibition or activation. For example, benzeneruthenium(II) chloride dimer can inhibit the activity of matrix metalloproteinases (MMPs) by binding to their active sites, thereby preventing the degradation of extracellular matrix components. Additionally, benzeneruthenium(II) chloride dimer can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzeneruthenium(II) chloride dimer can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade in the presence of strong oxidizing agents or under prolonged exposure to light. Long-term studies have shown that benzeneruthenium(II) chloride dimer can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of benzeneruthenium(II) chloride dimer vary with different dosages in animal models. At low doses, benzeneruthenium(II) chloride dimer can enhance antioxidant defenses and improve cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where the beneficial effects of benzeneruthenium(II) chloride dimer are seen at lower concentrations, while toxic effects become prominent at higher concentrations .
Metabolic Pathways
Benzeneruthenium(II) chloride dimer is involved in several metabolic pathways. It can interact with enzymes such as glutathione S-transferase (GST), which plays a role in detoxification processes. Benzeneruthenium(II) chloride dimer can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, benzeneruthenium(II) chloride dimer can influence the glycolytic pathway by inhibiting hexokinase activity, resulting in altered glucose metabolism .
Transport and Distribution
Within cells and tissues, benzeneruthenium(II) chloride dimer is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Additionally, benzeneruthenium(II) chloride dimer can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of benzeneruthenium(II) chloride dimer is critical for its activity and function. This compound can be targeted to specific organelles through post-translational modifications or targeting signals. For example, benzeneruthenium(II) chloride dimer can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, benzeneruthenium(II) chloride dimer can be directed to the mitochondria, where it influences mitochondrial function and induces apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzeneruthenium(II) chloride dimer can be synthesized through the reaction of ruthenium trichloride hydrate with benzene in the presence of a reducing agent such as zinc dust. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the ruthenium. The general reaction is as follows: [ \text{2 RuCl}_3 \cdot \text{xH}_2\text{O} + \text{2 C}_6\text{H}_6 + \text{Zn} \rightarrow \text{Ru}_2(\text{C}_6\text{H}_6)_2\text{Cl}_4 + \text{ZnCl}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of benzeneruthenium(II) chloride dimer follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by recrystallization from an appropriate solvent .
Analyse Chemischer Reaktionen
Types of Reactions: Benzeneruthenium(II) chloride dimer undergoes various types of chemical reactions, including:
C-H Activation: Facilitates the activation of C-H bonds in organic molecules, making it a valuable catalyst in organic synthesis.
Olefin Metathesis: Acts as a catalyst in olefin metathesis reactions, which are important for the formation of carbon-carbon double bonds.
Hydrogenation: Catalyzes hydrogenation reactions, where unsaturated organic compounds are converted to saturated compounds by the addition of hydrogen.
Common Reagents and Conditions:
C-H Activation: Typically involves the use of substrates with C-H bonds and may require the presence of a base or other activating agents.
Olefin Metathesis: Often conducted in the presence of olefin substrates and may require specific ligands to enhance the reaction.
Hydrogenation: Requires hydrogen gas and is usually carried out under elevated pressure and temperature conditions.
Major Products Formed:
C-H Activation: Formation of functionalized organic molecules with activated C-H bonds.
Olefin Metathesis: Production of alkenes with new carbon-carbon double bonds.
Hydrogenation: Formation of saturated organic compounds from unsaturated precursors.
Vergleich Mit ähnlichen Verbindungen
Benzeneruthenium(II) chloride dimer can be compared with other similar compounds, such as:
- Dichloro(p-cymene)ruthenium(II) dimer
- Dichloro(mesitylene)ruthenium(II) dimer
- Dichloro(hexamethylbenzene)ruthenium(II) dimer
Uniqueness: Benzeneruthenium(II) chloride dimer is unique due to its high stability and reactivity, making it a valuable catalyst in various chemical transformations. Its ability to facilitate C-H activation, olefin metathesis, and hydrogenation reactions with high efficiency and selectivity sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
benzene;dichlororuthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6.4ClH.2Ru/c2*1-2-4-6-5-3-1;;;;;;/h2*1-6H;4*1H;;/q;;;;;;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXMUPKIEHNBNQ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=CC=C1.Cl[Ru]Cl.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl4Ru2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449898 | |
| Record name | Benzeneruthenium(II) chloride dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37366-09-9 | |
| Record name | Benzeneruthenium(II) chloride dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneruthenium(II) Chloride Dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



